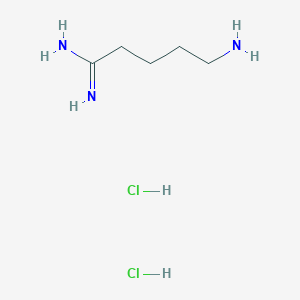

5-Aminopentanimidamide;dihydrochloride

Description

Contemporary Relevance of Imidamide-Containing Compounds in Chemical Biology

Imidamide-containing compounds, more broadly known as amidines, are of significant interest in medicinal chemistry and chemical biology. The imidamide functional group, with its characteristic –C(=NH)NH₂ structure, can act as a strong hydrogen bond donor and can be protonated under physiological conditions, allowing it to participate in electrostatic interactions with biological targets. chemsrc.com

These compounds are recognized for a variety of biological activities, including antimicrobial, antifungal, and antiparasitic properties. chemsrc.com Their ability to mimic arginine or lysine (B10760008) residues allows them to interact with enzymes and receptors that recognize these amino acids. The contemporary relevance of such compounds lies in their potential as scaffolds for the development of new therapeutic agents, particularly in the face of growing antimicrobial resistance. chemsrc.com

Foundational Context of Analogue Structures in Mechanistic Investigations

In the absence of direct data, the study of analogue structures is a cornerstone of mechanistic investigations in chemical biology. google.com By synthesizing and evaluating a series of related compounds, researchers can systematically probe the structure-activity relationships (SAR) that govern a molecule's biological function. This approach allows for the identification of key pharmacophores and the optimization of lead compounds.

For a molecule like 5-Aminopentanimidamide (B13582840) Dihydrochloride (B599025), researchers would likely investigate analogues by:

Altering the length of the pentyl chain to understand the impact of hydrophobicity and spatial orientation.

Substituting the terminal amino group to explore its role in target binding.

Modifying the imidamide group to fine-tune its basicity and hydrogen-bonding capacity.

These systematic modifications provide insights into the molecular mechanisms of action, even for compounds that have not been extensively studied individually.

Scope and Significance of Research on 5-Aminopentanimidamide Dihydrochloride

Given the current lack of specific research, the scope and significance of 5-Aminopentanimidamide Dihydrochloride remain largely theoretical. Based on its structure, potential research could be directed towards its utility as a molecular probe to study enzymes that process or bind similar endogenous molecules. Furthermore, its diamine nature at physiological pH could suggest interactions with nucleic acids or other polyanionic biomolecules.

The significance of future research on this compound would be to characterize its unique biological activities and to understand how the combination of its specific structural features contributes to these effects. Such research would add to the broader understanding of imidamide-containing compounds and could potentially identify a new chemical tool or therapeutic lead.

Data Tables

Due to the absence of specific experimental data for 5-Aminopentanimidamide Dihydrochloride, the following tables are presented as examples of how such data would be structured in a research context.

Table 1: Physicochemical Properties of a Hypothetical Imidamide Compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₇N₃Cl₂ |

| Molecular Weight | 202.13 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| pKa (Imidamide) | Estimated 10-11 |

| pKa (Amino Group) | Estimated 9-10 |

Table 2: Example of Structure-Activity Relationship Data for Analogues

| Compound | Chain Length | Modification | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| Analogue 1 | 4 | None | 15.2 |

| 5-Aminopentanimidamide | 5 | None | Data Not Available |

| Analogue 2 | 6 | None | 8.5 |

| Analogue 3 | 5 | N-acetyl | > 100 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-aminopentanimidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.2ClH/c6-4-2-1-3-5(7)8;;/h1-4,6H2,(H3,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMORTTLXCLUAAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243507-29-9 | |

| Record name | 5-aminopentanimidamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of 5 Aminopentanimidamide;dihydrochloride

Established Synthetic Pathways for 5-Aminopentanimidamide (B13582840);dihydrochloride (B599025)

One of the most prominent methods for the synthesis of amidines from nitriles is the Pinner reaction. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, known as a Pinner salt. Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine yields the desired amidine. wikipedia.orgnrochemistry.com In the context of 5-Aminopentanimidamide;dihydrochloride, the synthesis would likely commence with 5-aminopentanenitrile (B3042388). The amino group would need to be protected prior to the Pinner reaction to prevent self-reaction.

A plausible synthetic sequence is outlined in the table below:

| Step | Reaction | Reactants | Reagents | Product |

| 1 | Protection of the amino group | 5-Aminopentanenitrile | Boc-anhydride or other suitable protecting group | N-Boc-5-aminopentanenitrile |

| 2 | Pinner reaction | N-Boc-5-aminopentanenitrile | Anhydrous HCl, Ethanol | N-Boc-5-aminopentanimidate ethyl ester hydrochloride (Pinner salt) |

| 3 | Amidation | N-Boc-5-aminopentanimidate ethyl ester hydrochloride | Ammonia in ethanol | N-Boc-5-aminopentanimidamide |

| 4 | Deprotection | N-Boc-5-aminopentanimidamide | HCl in a suitable solvent | This compound |

Once synthesized, the primary amino group of this compound can act as a nucleophile in various chemical transformations. This reactivity allows for the facile introduction of diverse substituents at the 5-position of the pentyl chain, enabling the synthesis of a wide array of derivatives.

Examples of reactions where the amine functionality can be utilized include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl chains. google.com

N-Arylation: Palladium-catalyzed coupling reactions with aryl halides or triflates can be employed to introduce aromatic moieties. organic-chemistry.org

Amide Formation: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amide linkages.

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

The imidamide functional group is generally stable under these conditions, allowing for selective modification of the amino group.

Beyond the Pinner reaction, other methods for amidine synthesis could be adapted for the preparation of this compound. These include the direct addition of amines to nitriles, often catalyzed by metal salts such as copper(I) chloride or zinc(II) species. mdpi.comrsc.org For the synthesis of the target compound, this would involve the reaction of a protected 5-aminopentanenitrile with ammonia or an ammonia equivalent.

Another approach involves the reaction of thioamides or imidates with amines. mdpi.com A protected 5-aminothioamide, for instance, could be reacted with ammonia to furnish the corresponding amidine.

Design and Synthesis of this compound Analogs and Derivatives

The structural framework of this compound offers multiple points for modification, allowing for the systematic exploration of structure-activity relationships in various biological contexts.

The primary amino group and the imidamide moiety are the key handles for structural diversification.

Modifications at the Amino Terminus:

As discussed in section 2.1.1, the primary amine can be readily functionalized to introduce a wide range of substituents. This allows for the modulation of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. A summary of potential modifications is presented in the table below.

| Modification Type | Reagents | Resulting Functional Group |

| N-Alkylation | Alkyl halides, Sulfates | Secondary or Tertiary Amine |

| N-Acylation | Acid chlorides, Anhydrides | Amide |

| N-Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | Secondary or Tertiary Amine |

Modifications of the Imidamide Group:

The imidamide group can also be modified, although this is often more challenging than derivatizing the primary amine. N-substitution on the imidamide can be achieved by using substituted amines in the final step of the Pinner synthesis or by direct N-alkylation or N-arylation of the amidine, though regioselectivity can be an issue.

While the parent this compound is achiral, the introduction of stereocenters through derivatization opens up the possibility of enantioselective and stereoselective synthesis. For instance, if a chiral aldehyde or ketone is used in a reductive amination reaction, a pair of diastereomers will be formed. These could potentially be separated by chromatography. Alternatively, the use of chiral catalysts or reagents in the modification steps could lead to the selective formation of one enantiomer.

Chemoinformatic-Guided Design of Novel this compound Chemical Entities

Chemoinformatics provides a powerful suite of computational tools to guide the rational design of novel molecules with desired properties. slideshare.nethilarispublisher.com These methods can be applied to the this compound scaffold to accelerate the discovery of new bioactive compounds.

Virtual Screening: Large chemical databases can be computationally screened to identify compounds that are structurally similar to this compound or that are predicted to bind to a specific biological target. youtube.com

De Novo Design: Algorithms can be used to design novel molecules from scratch that fit within the binding site of a target protein, using fragments of this compound as a starting point. nih.govacs.orgacs.orgnumberanalytics.com

QSAR (Quantitative Structure-Activity Relationship) Modeling: If a set of analogs with known biological activity is available, QSAR models can be built to predict the activity of new, unsynthesized compounds.

A typical workflow for chemoinformatic-guided design is shown below:

| Step | Description | Tools and Techniques |

| 1 | Target Identification and Validation | Bioinformatics databases, literature mining |

| 2 | Lead Identification | Virtual screening (docking, pharmacophore modeling) |

| 3 | Lead Optimization | De novo design, QSAR, ADMET prediction |

| 4 | Synthesis and Biological Evaluation | Wet lab experiments |

By integrating these computational approaches with synthetic chemistry, the exploration of the chemical space around this compound can be performed in a more efficient and targeted manner.

Lack of Publicly Available Research Hinders Analysis of 5-Aminopentanimidamide Dihydrochloride in Computational Library Design

Therefore, it is not possible to provide a detailed and evidence-based account of its role in computational library design and combinatorial chemistry as outlined in the requested article structure. The generation of thorough, informative, and scientifically accurate content, including data tables and detailed research findings, is contingent on the existence of such primary research.

The fields of computational chemistry and combinatorial synthesis are well-established methodologies for the rapid discovery and optimization of novel chemical entities. These approaches typically involve the in silico design and enumeration of virtual libraries of compounds, followed by their efficient synthesis and high-throughput screening. Key techniques in computational library design include pharmacophore modeling, molecular docking, and the application of machine learning algorithms to predict the properties and activities of virtual compounds.

However, the successful application of these methods relies on the selection of appropriate starting materials and scaffolds. Without any documented research on the use of 5-Aminopentanimidamide dihydrochloride in this context, any discussion of its synthetic strategies and chemical transformations through computational and combinatorial approaches would be purely speculative and would not meet the required standards of a professional and authoritative scientific article.

Further research and publication in this specific area are necessary before a comprehensive and factual article on the computational and combinatorial chemistry of 5-Aminopentanimidamide dihydrochloride can be produced.

Molecular Mechanisms of Action and Biological Pathway Modulation by 5 Aminopentanimidamide;dihydrochloride

Enzymatic Inhibition Profile of 5-Aminopentanimidamide (B13582840);dihydrochloride (B599025)

Identification and Characterization of Specific Enzyme Targets (e.g., Complement C1s)

There is no specific information in the provided search results identifying and characterizing the enzyme targets of 5-Aminopentanimidamide;dihydrochloride. However, the context of the query suggests an interest in inhibitors of the classical complement pathway, a key enzyme of which is Complement C1s. nih.govnih.gov This enzyme is a serine protease that plays a crucial role in the activation of this pathway. scispace.com

Detailed Kinetic Analyses of Enzyme-5-Aminopentanimidamide;dihydrochloride Interactions

No detailed kinetic analyses of the interaction between this compound and its potential enzyme targets were found in the search results.

Modulation of Key Biological Pathways

Impact on the Complement System and its Pathways (e.g., Classical Pathway Inhibition)

While there is no direct evidence for this compound, the inhibition of the classical complement pathway is a key therapeutic strategy. nih.gov This pathway is one of three main pathways of the complement system and is typically initiated by antigen-antibody complexes. nih.govresearchgate.net Its activation leads to a cascade of enzymatic reactions that are crucial for the immune response. researchgate.netnih.gov Inhibition of this pathway, for example by targeting C1s, can prevent the downstream effects of complement activation. nih.govscispace.com

Elucidation of Downstream Cellular and Systemic Responses

Comprehensive studies detailing the downstream cellular and systemic responses elicited by this compound are not presently found in the reviewed scientific literature. Elucidating these responses would typically involve a multi-faceted approach.

At the cellular level, research would focus on identifying the signaling cascades and transcriptional changes that occur following target engagement. Techniques such as transcriptomics (RNA-sequencing) and proteomics would be employed to obtain an unbiased view of the global changes in gene and protein expression. Subsequent bioinformatic analysis would aim to identify enriched biological pathways and gene ontologies, providing insights into the cellular processes modulated by the compound. Further validation using methods like quantitative PCR (qPCR), Western blotting, and functional cell-based assays would be necessary to confirm these findings.

Systemically, the effects of this compound would be investigated in preclinical models. This would involve assessing the compound's impact on various organ systems and physiological parameters. The specific endpoints would be guided by the compound's primary mechanism of action and intended therapeutic area. For instance, if the compound targets a receptor prevalent in the cardiovascular system, studies would monitor parameters such as heart rate, blood pressure, and cardiac output. Similarly, effects on the central nervous system, metabolic processes, and immune function would be evaluated where relevant. The absence of such published data for this compound prevents a detailed discussion of its specific downstream effects.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

The exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure influence its biological activity. For this compound, a systematic SAR investigation would be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

Delineation of Essential Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. The identification of the pharmacophoric features of this compound would involve the synthesis and biological evaluation of a series of analogs.

To illustrate the principles of such an investigation, a hypothetical SAR study could systematically modify the core structure of this compound. Key functional groups, such as the terminal amino group and the imidamide moiety, would be altered or replaced. The length and flexibility of the pentyl chain would also be varied. By comparing the biological activity of these analogs, researchers could deduce the critical features required for interaction with its biological target.

A hypothetical data table for such a study is presented below to demonstrate the approach:

| Analog | Modification | Biological Activity (IC50, nM) | Interpretation |

| Parent Compound | 5-Aminopentanimidamide | 10 | Baseline activity |

| Analog 1 | N-acetylation of the terminal amino group | >1000 | Indicates the primary amine is crucial for activity, likely as a hydrogen bond donor or for forming a salt bridge. |

| Analog 2 | Replacement of the imidamide with an amide | 500 | Suggests the basicity and hydrogen bonding capacity of the imidamide are important for potent activity. |

| Analog 3 | Shortening of the alkyl chain to 4 carbons | 50 | Shows that the length of the linker is important for optimal positioning of the key functional groups. |

| Analog 4 | Extension of the alkyl chain to 6 carbons | 80 | Further supports the importance of an optimal linker length. |

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

From this hypothetical data, one could infer that the essential pharmacophoric features include a basic terminal amino group and an imidamide moiety, separated by a five-carbon alkyl chain.

Understanding Molecular Determinants Governing Biological Potency and Selectivity

Building upon the initial SAR, further studies would aim to refine the understanding of the molecular determinants that govern the potency and selectivity of this compound. This would involve more subtle modifications to the lead structure.

For example, stereochemistry could be introduced into the alkyl chain to probe the three-dimensional space of the binding pocket. The electronic properties of the molecule could be fine-tuned by introducing substituents on the core structure. To improve selectivity against off-target interactions, analogs could be designed to incorporate features that are sterically or electronically disfavored by the binding sites of related proteins.

A hypothetical data table exploring these aspects is provided below:

| Analog | Modification | Potency (Target A, IC50, nM) | Selectivity (Target B IC50 / Target A IC50) | Interpretation | | :--- | :--- | :--- | :--- | | Parent Compound | 5-Aminopentanimidamide | 10 | 10 | Baseline potency and selectivity. | | Analog 5 | Introduction of a methyl group at the 3-position | 5 | 20 | Suggests a hydrophobic pocket in the binding site of Target A that can be exploited to enhance potency and selectivity. | | Analog 6 | Replacement of the terminal amino group with a guanidinium (B1211019) group | 15 | 5 | Indicates that while a basic group is required, the specific geometry and hydrogen bonding pattern of the amino group are preferred for optimal interaction with Target A. | | Analog 7 | Introduction of a hydroxyl group on the alkyl chain | 100 | 1 | The decrease in potency suggests a lipophilic character for the binding pocket. |

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

These hypothetical findings would guide the rational design of more potent and selective analogs of this compound. Computational modeling techniques, such as docking studies and molecular dynamics simulations, would be invaluable in visualizing the binding interactions and refining the pharmacophore model.

Computational and Biophysical Characterization of 5 Aminopentanimidamide;dihydrochloride

In Silico Modeling of 5-Aminopentanimidamide (B13582840);dihydrochloride-Target Interactions

Computational modeling serves as a powerful tool to predict and analyze the interactions between 5-Aminopentanimidamide;dihydrochloride (B599025) and its potential biological targets. Through various in silico techniques, researchers can build predictive models that guide further experimental studies.

Molecular docking and dynamics simulations are instrumental in visualizing and understanding the binding modes of small molecules like 5-Aminopentanimidamide;dihydrochloride with their macromolecular targets. While direct studies on this specific compound are limited, research on analogous aromatic diamidines, such as pentamidine (B1679287), provides a framework for understanding its potential interactions.

Molecular mechanics approaches have been employed to examine the structure of complexes formed between pentamidine analogues and DNA duplexes. nih.gov These studies reveal that van der Waals and electrostatic interactions are primary drivers for the stabilization of the ligand-DNA complexes, more so than specific hydrogen bonds. nih.gov For instance, molecular modeling of pentamidine has shown that a curved conformation could effectively bind to the minor groove of DNA, spanning approximately four base pairs. The solid-state conformation of pentamidine is typically flat and extended.

Molecular dynamics simulations further enhance this understanding by providing a dynamic view of the binding process. For other ligand-target systems, simulations have been used to characterize protein dynamics upon ligand binding, revealing conformational changes that are crucial for biological activity. These computational methods, including all-atom molecular dynamics simulations, have been pivotal in identifying translocation pathways for molecules at protein-lipid interfaces. nih.gov

Table 1: Key Parameters in Molecular Modeling of Diamidine Analogs

| Parameter | Finding for Pentamidine Analogs | Implication for this compound |

| Primary Binding Site | DNA minor groove nih.gov | Likely to also target the DNA minor groove due to structural similarities. |

| Key Interactions | Van der Waals and electrostatic forces nih.gov | Similar interaction profile is expected. |

| Conformation | Extended in solid-state, curved when bound to DNA | May adopt a flexible conformation to bind to its target. |

| Stabilization Energy | Dependent on linker chain length and aromatic substitutions nih.gov | Variations in the pentyl chain may influence binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are essential computational strategies for identifying the key structural features responsible for the biological activity of a series of compounds.

For heterocyclic diamidine derivatives with antiparasitic activity, 3D-QSAR analyses such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been conducted. nih.gov One study on a set of 26 structurally related compounds to furamidine (B1674271) found that models incorporating hydrophobic, donor, and acceptor properties had good predictive ability. nih.gov Such models are crucial for guiding the design of new compounds with potentially improved activity. nih.gov

Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A four-point pharmacophore model for anti-parasitic diamidines identified positive ionic and aromatic features as crucial for their bioactivity as DNA binders. researchgate.net The diamidine structure itself is considered a bona fide pharmacophore for the inhibition of certain enzymes like protein arginine methyltransferases (PRMTs). nih.gov Ligand-based pharmacophore screening has been successfully used to identify novel diamidine-containing inhibitors. nih.gov

Table 2: QSAR and Pharmacophore Model Features for Diamidine Compounds

| Model Type | Key Features Identified | Statistical Significance (Example) |

| 3D-QSAR (CoMSIA) | Steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields nih.gov | q² = 0.699, r² = 0.974 nih.gov |

| Pharmacophore Model | Positive ionic features, Aromatic rings researchgate.net | Statistically feasible 3D QSAR model developed for validation. researchgate.net |

Predicting drug-target interactions (DTIs) and potential off-target effects is a critical aspect of computational drug discovery. Various machine learning and deep learning models are being developed to accurately predict these interactions. nih.gov These models often integrate information about the chemical structure of the drug and the sequence or structure of the protein target.

For instance, some predictive models for DTIs utilize a combination of protein evolutionary information and drug structure information, which is then processed through a convolutional neural network (CNN) to identify hidden features. nih.gov The goal of these computational approaches is to narrow down the vast number of potential drug candidates by evaluating their interactions with various targets, which can also help in predicting potential side effects and opportunities for drug repositioning. nih.gov

The prediction of off-target effects is equally important to avoid unintended biological consequences. While specific predictive models for off-target effects of this compound are not available, the general principles of these methodologies would apply. They often involve screening the compound against a large panel of known biological targets and using computational algorithms to predict binding affinities.

Structural Biology Investigations of this compound Complexes

Structural biology techniques provide experimental validation and detailed atomic-level information about the complexes formed between this compound and its biological targets.

For example, spectroscopic and computational approaches have been combined to study the deposition of pentamidine analogues in the human body. exlibrisgroup.com Such studies can provide insights into the pharmacokinetic properties of these cationic species, including their transport and interactions with target molecules. exlibrisgroup.com Conformational analysis, often aided by molecular mechanics calculations, can relate the calculated conformational energies to pharmacological and biochemical data to identify the biologically active conformations of molecules. nih.gov

Biophysical methods are essential for a complete understanding of the forces that drive molecular recognition. Techniques like Isothermal Titration Calorimetry (ITC) are widely used to characterize the thermodynamics of binding interactions. tainstruments.com

Studies on pentamidine binding to tRNA have shown that the interaction is driven by favorable entropy changes, which is indicative of significant hydrophobic interactions. nih.gov This suggests that the aromatic rings of pentamidine insert into the stacked base pairs of the tRNA helices. nih.gov Such binding disrupts the secondary structure of the tRNA and can inhibit biological processes like aminoacylation and translation. nih.gov

The thermodynamic profile of a ligand-protein interaction provides mechanistic insights into the molecular forces that determine binding affinity. tainstruments.com By measuring parameters such as enthalpy (ΔH) and entropy (ΔS), researchers can better understand the nature of the binding event.

Table 3: Thermodynamic Parameters of Pentamidine Binding to tRNA

| Thermodynamic Parameter | Observation | Interpretation |

| Driving Force | Favorable entropy changes (ΔS > 0) nih.gov | Indicates a large hydrophobic contribution to binding. nih.gov |

| Interaction Type | Non-specific hydrophobic interactions nih.gov | Aromatic rings likely intercalate into tRNA helices. nih.gov |

| Functional Consequence | Disruption of tRNA secondary structure, inhibition of aminoacylation nih.gov | Provides a mechanism for its antimicrobial action. nih.gov |

Systems-Level Analysis and Network Pharmacology of this compound

A comprehensive review of scientific literature and databases reveals a significant gap in the understanding of this compound from a systems-level and network pharmacology perspective. At present, there is no published research specifically detailing the integration of this compound within complex biological networks or assessing its polypharmacological potential.

Network pharmacology is a modern approach in drug discovery that moves beyond the "one target, one drug" paradigm to embrace the complexity of biological systems. mdpi.com This methodology investigates the interactions between drug molecules and multiple targets within the intricate web of cellular networks. mdpi.comnih.gov By constructing and analyzing these networks, researchers can elucidate the mechanisms of action of therapeutic agents, predict potential new applications, and understand adverse effects. researchgate.netfrontiersin.org This approach is particularly valuable for complex diseases that involve perturbations across multiple pathways. nih.gov

The core of network pharmacology involves identifying the protein targets of a compound, mapping these targets onto protein-protein interaction (PPI) networks, and then analyzing the resulting network to identify key pathways and biological processes that are modulated. nih.gov This type of analysis can reveal how a compound might exert its effects through a multi-target mechanism, a concept known as polypharmacology.

Integration within Complex Biological Networks

There is currently no available data from studies investigating the interaction of this compound with broader biological networks. Such an analysis would typically involve high-throughput screening methods to identify protein targets, followed by computational modeling to map these interactions within the human interactome. This would help to visualize how the compound influences cellular signaling and metabolic pathways. The lack of such studies means that the broader biological context of this compound's activity remains uncharacterized.

Assessment of Polypharmacology and Multi-Target Therapeutic Potential

The concept of polypharmacology suggests that compounds acting on multiple targets may offer superior efficacy, particularly for complex diseases. mdpi.com An assessment of the polypharmacological potential of this compound would require the identification of its direct and indirect molecular targets. Techniques such as affinity chromatography, mass spectrometry, and computational docking are often employed for this purpose. Subsequently, the identified targets would be analyzed for their roles in various disease pathways. Without this foundational data, any discussion of the multi-target therapeutic potential of this compound would be purely speculative.

Future research employing systems biology and network pharmacology approaches will be crucial to unravel the complex biological interactions of this compound and to explore its potential therapeutic applications from a multi-target perspective.

Preclinical Research Methodologies for 5 Aminopentanimidamide;dihydrochloride Evaluation

In Vitro Experimental Models for Biological Assessment

In vitro models are fundamental to the initial characterization of a compound's biological effects. These systems, which include cell-based and biochemical assays, offer a controlled environment to investigate the direct interactions of 5-Aminopentanimidamide (B13582840);dihydrochloride (B599025) with its molecular target and its broader effects on cellular pathways.

Cell-based assays are indispensable for determining if 5-Aminopentanimidamide;dihydrochloride can access its target within a cellular context and elicit a functional response. Given the structural characteristics of the compound, which includes an amidine group—a common feature in compounds targeting enzymes like proteases or arginase—a panel of assays would be employed. sci-hub.senih.govacs.org

Initial studies might involve cytotoxicity and proliferation assays across various human cancer cell lines to identify potential anti-tumor activity. For instance, compounds with amidino groups have been evaluated for their effects on lung cancer cell lines. nih.govresearchgate.net An MTS assay could be used to assess metabolic activity as an indicator of cell viability, while a BrdU incorporation assay would measure DNA synthesis to determine effects on cell proliferation.

Should initial screens suggest a specific target, such as an enzyme involved in cancer cell metabolism like arginase, target engagement assays would be performed. nih.govnih.gov This could involve treating cancer cells that overexpress the target enzyme with this compound and measuring downstream markers of enzyme activity or cell signaling pathways.

Table 1: Illustrative Cell-Based Assay Data for this compound

| Assay Type | Cell Line | Endpoint Measured | Concentration of Compound (µM) | Result (% of Control) |

|---|---|---|---|---|

| Cytotoxicity (MTS) | A549 (Lung Carcinoma) | Cell Viability | 10 | 85.2% |

| Cytotoxicity (MTS) | A549 (Lung Carcinoma) | Cell Viability | 50 | 62.5% |

| Proliferation (BrdU) | HCC827 (Lung Adenocarcinoma) | DNA Synthesis | 10 | 78.9% |

| Proliferation (BrdU) | HCC827 (Lung Adenocarcinoma) | DNA Synthesis | 50 | 55.1% |

| Apoptosis (Annexin V) | NCI-H358 (Bronchoalveolar Carcinoma) | Apoptotic Cells | 25 | Increased Annexin V staining observed |

To elucidate the direct mechanism of action, biochemical assays using purified enzymes are essential. These cell-free systems allow for the precise measurement of a compound's ability to inhibit or activate a specific target without the complexities of a cellular environment. nih.gov

Given that the guanidine (B92328) moiety, which is structurally related to the imidamide group, is a common feature in protease inhibitors, a primary biochemical screen for this compound would likely involve a panel of proteases. sci-hub.semdpi.com These assays often utilize a fluorescently labeled substrate; cleavage of the substrate by the protease results in a measurable change in fluorescence, which is diminished in the presence of an inhibitor. nih.govprofoldin.com

The inhibitory potential would be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%. This is a critical parameter for comparing the potency of different compounds.

Table 2: Illustrative Biochemical Assay Data for this compound

| Target Enzyme | Assay Principle | Substrate | IC50 of Compound (µM) |

|---|---|---|---|

| Trypsin-like Protease | Fluorogenic Substrate Cleavage | Fluorescently-labeled peptide | 15.8 |

| Arginase 1 (ARG1) | Colorimetric Urea Detection | L-Arginine | 8.4 |

| Chymotrypsin | Fluorogenic Substrate Cleavage | Fluorescently-labeled peptide | > 100 |

| Matrix Metalloproteinase-9 (MMP-9) | FRET Peptide Cleavage | FRET-labeled peptide | 45.2 |

In recent years, New Approach Methodologies (NAMs) have emerged to bridge the gap between traditional 2D cell culture and in vivo animal models. thebioworkshop.comnih.gov These advanced platforms, such as organ-on-a-chip systems and 3D organoids, offer a more physiologically relevant context for evaluating drug candidates. nih.govduke.edunih.govnih.gov

For this compound, a "tumor-microenvironment-on-a-chip" could be employed. researchgate.net This microfluidic device could co-culture human lung cancer cells with endothelial cells and fibroblasts to mimic the complex interactions within a tumor. asme.org By introducing the compound into this system, researchers could assess not only its direct anti-cancer effects but also its impact on angiogenesis and the surrounding stromal tissue under physiologically relevant flow conditions. duke.edu

Furthermore, advanced human-based platforms, such as 3D spheroids or organoids derived from patient tumors, could provide valuable data on the compound's efficacy in a more heterogeneous and clinically relevant model. frontiersin.orgpcrm.org These models better replicate the three-dimensional architecture and cell-cell interactions of an actual tumor. nih.gov

Design Principles for Rigorous Preclinical Studies

The reliability and translational value of preclinical research depend heavily on the rigor of the study design. nih.gov Key principles include a clear distinction between exploratory and confirmatory research phases and the implementation of measures to mitigate experimental bias.

Preclinical research can be broadly categorized into two modes: exploratory and confirmatory. nih.govclindata.com.cnnih.gov

Exploratory Research: This phase is hypothesis-generating. nih.govcolumbia.edu For this compound, initial in vitro screens across a wide range of cell lines and biochemical targets would be considered exploratory. The goal is to identify the compound's primary biological activities and generate hypotheses about its mechanism of action. nih.govrepec.org These studies are often flexible in design, allowing for adjustments as data emerges.

Confirmatory Research: Once a specific, promising activity and a primary target have been identified, the research moves into a confirmatory, hypothesis-testing phase. nih.govclindata.com.cn For example, if exploratory assays suggest potent and selective inhibition of arginase, a confirmatory study would be designed with a pre-specified primary hypothesis: "this compound inhibits arginase activity in a dose-dependent manner in a specific cancer cell model." This phase requires rigid, pre-specified study protocols, including defined primary endpoints and a statistical analysis plan. columbia.edu

Ensuring the internal validity of preclinical studies is paramount to prevent generating irreproducible or misleading results. nih.gov Several strategies are employed to minimize conscious and unconscious experimental bias. nature.comnih.govnumberanalytics.comajmc.com

Key measures to enhance methodological rigor include:

Randomization: In cell culture experiments, this can involve randomizing the allocation of different treatments across the wells of a microplate to avoid position effects.

Blinding: The researcher performing the experiment and analyzing the data should be blinded to the treatment groups to prevent observer bias. For example, when quantifying apoptosis via microscopy, the analyst should not know which samples were treated with the compound versus a control.

Sample Size Calculation: While more common in animal studies, power calculations can be applied to in vitro experiments to ensure that the sample size is sufficient to detect a meaningful effect if one exists.

Pre-defined Inclusion/Exclusion Criteria: For individual data points or experiments, criteria for exclusion (e.g., due to technical failure or contamination) should be established before the study begins.

Transparent Reporting: All methods, including randomization and blinding procedures, should be clearly and completely reported to allow for critical appraisal and replication of the findings.

By adhering to these rigorous design principles, the preclinical evaluation of this compound can generate a robust and reliable data package to inform decisions about its potential for further development.

Medicinal Chemistry Applications and Therapeutic Rationale of 5 Aminopentanimidamide;dihydrochloride

Rational Design and Optimization of 5-Aminopentanimidamide (B13582840);dihydrochloride (B599025) as a Potential Therapeutic Agent

The development of 5-Aminopentanimidamide;dihydrochloride as a potential therapeutic agent is rooted in the principles of rational drug design, a process that leverages an understanding of a biological target to design and synthesize new molecules with a desired activity. This approach aims to move beyond the traditional trial-and-error methods of drug discovery toward a more targeted and efficient strategy.

Lead Identification and Optimization Strategies

The journey of discovering and refining this compound likely began with the identification of a lead compound. A lead compound is a chemical starting point that exhibits a desired biological activity but may have suboptimal properties, such as low potency, poor selectivity, or unfavorable pharmacokinetic characteristics. The process of transforming a lead compound into a viable drug candidate is known as lead optimization.

Several strategies are employed in lead identification and optimization, including:

High-Throughput Screening (HTS): This method involves the rapid, automated testing of large libraries of chemical compounds against a specific biological target to identify "hits" that demonstrate the desired activity. These hits can then serve as starting points for lead development.

Fragment-Based Drug Discovery (FBDD): In this approach, small chemical fragments that bind to the biological target are identified. These fragments are then grown or linked together to create a more potent lead compound. This method can be more efficient than HTS as it explores chemical space more effectively.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, computational and experimental techniques can be used to design molecules that fit precisely into the target's binding site. This allows for the rational design of modifications to a lead compound to improve its affinity and selectivity.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target. By identifying the essential pharmacophoric elements of known active compounds, new molecules can be designed or identified from databases that possess these features.

Once a lead compound is identified, optimization strategies are employed to enhance its drug-like properties. This iterative process involves synthesizing and testing analogs of the lead compound to improve potency, selectivity, metabolic stability, and other pharmacokinetic and pharmacodynamic parameters. For a molecule like this compound, this would involve systematic modifications to its chemical structure.

Design Principles for Modulating Pharmacological Properties

The pharmacological properties of a drug candidate are intricately linked to its chemical structure. The rational design of this compound would have involved the application of key medicinal chemistry principles to fine-tune its interaction with its biological target and its behavior in the body.

Key design principles for modulating pharmacological properties include:

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically altering different parts of a molecule and assessing the impact of these changes on its biological activity. This helps to identify the key functional groups and structural features responsible for the compound's effects. For instance, modifying the aminopentanimidamide core could influence its binding affinity and selectivity for its target.

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties (a bioisostere). This can be used to improve potency, reduce toxicity, or alter the pharmacokinetic profile of a compound without drastically changing its interaction with the target.

Introduction of Conformational Constraints: By introducing rigid elements, such as rings or double bonds, into a molecule, its conformational flexibility can be reduced. This can lock the molecule into its bioactive conformation, leading to increased potency and selectivity.

Modulation of Physicochemical Properties: Properties such as lipophilicity (logP), pKa, and solubility are critical for a drug's absorption, distribution, metabolism, and excretion (ADME). Medicinal chemists can modify a molecule's structure to optimize these properties. For example, the dihydrochloride salt form of 5-Aminopentanimidamide suggests an effort to improve its aqueous solubility and facilitate its handling and formulation.

The table below illustrates some common structural modifications and their potential impact on pharmacological properties, which would be considered during the optimization of a lead compound like a precursor to this compound.

| Structural Modification | Potential Impact on Pharmacological Properties |

| Addition of polar functional groups | Increased aqueous solubility, potential for new hydrogen bonding interactions with the target. |

| Introduction of lipophilic groups | Increased membrane permeability, potential for enhanced binding through hydrophobic interactions. |

| Alteration of stereochemistry | Improved target selectivity and potency, as biological targets are often chiral. |

| Ring-closing or ring-opening | Changes in conformational flexibility, potentially leading to higher affinity and selectivity. |

This compound as a Biochemical Probe and Research Tool

Beyond its potential as a therapeutic agent, this compound can serve as a valuable tool in biomedical research. Its specific interactions with a biological target can be leveraged to investigate complex cellular and molecular processes.

Application in Elucidating Molecular and Cellular Pathways

A well-characterized small molecule inhibitor or activator can be a powerful probe to dissect the function of a specific protein within a complex biological system. By selectively modulating the activity of its target, this compound could be used to:

Validate a drug target: By observing the physiological effects of inhibiting or activating a specific target with the compound, researchers can gain confidence that this target is indeed involved in a particular disease process.

Unravel signaling pathways: The compound can be used to perturb a specific node in a signaling cascade, allowing researchers to study the downstream consequences and map out the connections within the pathway.

Study disease mechanisms: In disease models, the application of this compound could help to elucidate the role of its target in the pathophysiology of the disease.

Development as Labeled Ligands for Target Identification

To further enhance its utility as a research tool, this compound could be chemically modified to create labeled ligands. This involves attaching a detectable tag, such as a fluorescent molecule, a radioactive isotope, or a photoaffinity label, to the compound. These labeled versions can be used in a variety of applications:

Target Identification and Validation: If the direct target of this compound is unknown, a labeled version could be used in affinity-based proteomics experiments to pull down its binding partners from cell lysates, thereby identifying the target protein.

Visualization of Target Distribution: Fluorescently labeled this compound could be used in microscopy studies to visualize the subcellular localization and expression levels of its target in cells and tissues.

Quantitative Binding Assays: Radiolabeled ligands are often used in radioligand binding assays to determine the affinity of other compounds for the target and to quantify the number of receptors in a given sample.

The development of such research tools from a promising therapeutic candidate like this compound can create a synergistic relationship, where the tool helps to further validate the therapeutic rationale for the drug.

Translational Research Outlook for this compound

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound, the translational outlook would involve a series of preclinical and clinical studies to evaluate its potential as a safe and effective therapeutic agent.

The key stages in the translational research pathway for this compound would include:

Preclinical Development: This stage involves extensive in vitro and in vivo studies to characterize the compound's pharmacology, pharmacokinetics, and toxicology. This includes assessing its efficacy in relevant animal models of disease and conducting safety studies to identify any potential adverse effects.

Investigational New Drug (IND) Application: If the preclinical data are promising, a comprehensive data package is submitted to regulatory authorities, such as the U.S. Food and Drug Administration (FDA), to request permission to begin clinical trials in humans.

Clinical Trials: Human studies are conducted in a phased approach (Phase I, II, and III) to evaluate the safety, dosage, efficacy, and side effects of the new drug candidate.

New Drug Application (NDA) and Regulatory Approval: If the clinical trials demonstrate that the drug is safe and effective for its intended use, a New Drug Application is submitted to the regulatory authorities for marketing approval.

The successful translation of this compound from a laboratory curiosity to a clinically approved therapeutic would depend on a multitude of factors, including the strength of the preclinical data, the design and execution of the clinical trials, and the unmet medical need it addresses. The journey is long and challenging, but the potential to bring a new medicine to patients is the driving force behind such endeavors.

No information could be found for the chemical compound “this compound” in the context of medicinal chemistry applications, therapeutic rationale, or its effects on the complement system.

Extensive searches for this compound, including variations of its name and its CAS number, did not yield any scientific literature or data related to its use in modulating the complement system, its potential therapeutic applications in emerging areas, or any mechanistic synergies in combination with other therapeutic approaches.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The complete lack of available research and data on "this compound" in the specified context prevents the creation of content for the requested sections on its medicinal chemistry applications and therapeutic rationale.

Peptidomimetic Research and Analogs of 5 Aminopentanimidamide;dihydrochloride

Design Principles for Peptidomimetics Incorporating Imidamide and Related Structures

The design of peptidomimetics aims to replicate the biological activity of a parent peptide while overcoming its inherent limitations, such as susceptibility to enzymatic degradation. The imidamide moiety of 5-aminopentanimidamide (B13582840) is a key functional group in this context, serving as a versatile building block for creating peptide surrogates.

Mimicry of Natural Peptide Architectures and Topographical Constraints

The fundamental goal of peptidomimetic design is to create a molecule whose essential elements, or pharmacophore, mimic a natural peptide in three-dimensional space, allowing it to interact with a biological target and elicit a similar effect. nih.gov The imidamide group can be used as a peptide bond isostere, where the peptide bond's carbonyl group (C=O) is replaced by an imino group (C=NH). nih.gov This substitution creates a positively charged, protonated structure at physiological pH, which can resemble the properties of a reduced amide bond. nih.gov

Effective mimicry requires precise control over the molecule's three-dimensional shape and the spatial arrangement of key interaction motifs. This involves establishing topographical constraints to probe the ideal arrangement of these features. nih.gov For instance, the guanidine (B92328) group of agmatine (B1664431) can be conformationally constrained by incorporating it into a heterocyclic ring, such as an imidazoline (B1206853) ring. This approach was used to create new analogs of agmatine with improved affinity for their target receptors, demonstrating that restricting the flexibility of the imidamide group can enhance binding. nih.gov By defining the critical structural features in 3D space, a pharmacophore model can be developed to guide the assembly of these elements onto a new, non-peptide scaffold that presents the optimized structure to the receptor. nih.gov

Strategies for Enhancing Proteolytic Stability and Other Properties

A primary drawback of natural peptides as therapeutic agents is their rapid degradation by proteases. nih.gov A key advantage of incorporating structures like 5-aminopentanimidamide into peptidomimetic designs is the inherent resistance of the imidamide linkage to proteolytic cleavage. Since peptidases specifically recognize and cleave amide bonds, replacing these bonds with isosteres such as amidines, sulfonamides, or peptoids confers metabolic stability. nih.govnih.gov

Beyond incorporating non-peptide linkages, several other strategies are employed to enhance the stability of peptidomimetics:

Cyclization: Linking the C-terminus to the N-terminus or creating side-chain to side-chain linkages can protect against degradation by exopeptidases and increase structural rigidity. This conformational constraint can lock the molecule into a less favorable conformation for protease recognition while simultaneously favoring the biologically active conformation for receptor binding. nih.gov

Incorporation of Unnatural Amino Acids: The use of D-amino acids instead of the natural L-enantiomers can render peptides resistant to proteolysis. researchgate.net Similarly, incorporating bulky or fluorinated amino acids can sterically hinder the approach of proteases. researchgate.net

N-Alkylation: Modifying the peptide backbone through N-alkylation (e.g., N-methylation) eliminates the hydrogen-bond donating ability of the amide nitrogen and can induce significant structural changes, often leading to increased proteolytic resistance. nih.gov

These strategies can be combined with the use of an imidamide core to develop robust peptidomimetics with significantly improved pharmacokinetic profiles compared to their natural peptide counterparts.

Biological Evaluation of Peptidomimetic Analogs of 5-Aminopentanimidamide;dihydrochloride (B599025)

The biological evaluation of newly designed peptidomimetics is a critical step to validate their function and potential as therapeutic agents. This process involves assessing their binding characteristics to the intended target and characterizing their functional activity in relevant biological models.

Assessment of Target Interaction Specificity and Affinity

Agmatine (5-Aminopentanimidamide) is known to interact with multiple receptor systems, including imidazoline binding sites (I₁ and I₂), α₂-adrenoceptors, and NMDA receptors, though its affinity can be moderate. nih.gov A primary goal in developing analogs is to improve this affinity and enhance specificity for a particular target.

One study focused on designing agmatine analogs by incorporating the guanidine moiety into an imidazoline ring system. This structural modification led to compounds with significantly higher affinity for imidazoline I₁ and I₂ receptors compared to agmatine itself. nih.gov The binding affinities, expressed as inhibition constants (Ki), were determined through radioligand binding assays, which measure the ability of the new compound to displace a known radioactive ligand from the receptor.

Table 1: Comparative Binding Affinities (Ki, nM) of Agmatine and its Analogs at Imidazoline and Adrenergic Receptors

Data sourced from Treder et al., Bioorg Med Chem Lett, 2009. nih.gov

This data clearly shows that constraining the guanidine group within a heterocyclic ring improved affinity by approximately 4- to 11-fold, validating the design principle. nih.gov Such studies are essential for establishing structure-activity relationships (SAR) that guide further optimization of the peptidomimetic leads. nih.gov

Functional Characterization in Relevant Biological Systems

Once binding affinity and specificity are established, the functional effects of the analogs are characterized. Agmatine itself is an endogenous neuromodulator with a wide range of biological activities, including neuroprotective effects. nih.govnih.gov These effects are often mediated by its interaction with multiple targets. For example, its ability to block NMDA receptors and inhibit nitric oxide synthase contributes to its neuroprotective properties against excitotoxicity. nih.gov

The functional characterization of novel analogs would involve assessing their activity in cellular or tissue-based assays relevant to their intended target. For analogs targeting imidazoline receptors, this could involve measuring their effect on blood pressure regulation in animal models. nih.gov For analogs designed as NMDA receptor antagonists, functional assays would measure their ability to inhibit calcium influx in neuronal cell cultures following glutamate (B1630785) stimulation. nih.gov The ultimate goal is to determine if the enhanced binding affinity of a new analog translates into improved potency and the desired functional response in a biological system. nih.gov

Synthetic Challenges and Methodological Advancements in Imidamide-Based Peptidomimetics

The synthesis of peptidomimetics, particularly those incorporating unusual or highly functionalized moieties like the imidamide group, presents significant chemical challenges. Both solid-phase and solution-phase synthesis strategies are employed, each with its own set of advantages and difficulties. researchgate.netnih.gov

A primary challenge in synthesizing imidamide-containing molecules is the management of the highly basic and nucleophilic guanidine group. This group must often be protected during the synthesis of the larger molecular scaffold to prevent unwanted side reactions. The development of orthogonal protecting group strategies is therefore crucial.

Recent advancements have focused on modular and efficient synthetic routes. For example, amidine-type peptide bond isosteres have been synthesized using nitrile oxide derivatives as key intermediates. nih.gov In this method, a nitrile oxide component acts as an aminoacyl equivalent, which reacts to form an amidoxime (B1450833) precursor. The amidoxime can then be reduced to the desired peptidyl amidine. nih.gov This nitrile oxide-mediated C-N bond formation has also been successfully applied to peptide macrocyclization. nih.gov

Other methodological advancements include the development of high-throughput solid-phase synthesis techniques, which allow for the rapid creation of libraries of peptidomimetic analogs for screening. nih.gov The "sub-monomer" solid-phase approach, for instance, allows for the efficient construction of peptoid oligomers. mdpi.com The choice of synthetic strategy depends on the complexity of the target molecule, with a focus on developing accessible and efficient methodologies to accelerate the discovery of new peptidomimetic drug candidates. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Aminopentanimidamide dihydrochloride in laboratory settings?

- Methodological Answer : While specific toxicological data for this compound may be limited, adopt precautionary measures aligned with structurally similar diamino hydrochlorides. Key steps include:

- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or contact with skin/eyes (P261, P262) .

- Implement spill containment protocols and decontamination procedures as outlined in chemical hygiene plans .

- Train all personnel on emergency procedures and SDS review, even if toxicity data is incomplete .

Q. How can researchers validate the purity of 5-Aminopentanimidamide dihydrochloride during synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC-MS : Compare retention times and mass spectra against certified reference standards (e.g., EP impurity benchmarks) to detect byproducts .

- NMR Spectroscopy : Analyze H and C spectra for peak consistency and absence of unassigned signals, referencing spectral libraries for diamino acid derivatives .

- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl to verify dihydrochloride formation .

Q. What are the primary challenges in synthesizing 5-Aminopentanimidamide dihydrochloride, and how can they be mitigated?

- Methodological Answer : Key challenges include:

- Amino Group Reactivity : Protect primary amines during synthesis using Boc or Fmoc groups to prevent undesired side reactions .

- Solubility Issues : Optimize solvent systems (e.g., DMF/water mixtures) to enhance intermediate solubility while avoiding hydrochloride precipitation .

- Byproduct Formation : Monitor reaction progress via TLC or in-situ IR to terminate reactions at optimal yields .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) for 5-Aminopentanimidamide dihydrochloride be resolved?

- Methodological Answer :

- Hypothesis Testing : Re-examine sample preparation (e.g., deuterated solvent purity, pH effects on protonation states) .

- Cross-Validation : Use high-resolution MS to confirm molecular ion peaks and isotopic patterns, contrasting with NMR integration ratios for functional groups .

- Theoretical Modeling : Apply computational tools (e.g., DFT) to predict NMR chemical shifts and compare with experimental data .

Q. What factorial design approaches are suitable for optimizing reaction conditions in scaled-up synthesis?

- Methodological Answer :

- Variables : Temperature, pH, catalyst concentration, and solvent ratios .

- Design Matrix : Use a 2 factorial design to identify main effects and interactions. For example:

| Run | Temp (°C) | pH | Catalyst (%) | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | 6 | 5 | 72 |

| 2 | 25 | 8 | 10 | 85 |

- Analysis : Apply ANOVA to determine significant factors (e.g., pH and catalyst % may dominate) and optimize via response surface methodology .

Q. How can researchers integrate this compound into a theoretical framework for studying enzyme inhibition mechanisms?

- Methodological Answer :

- Conceptual Linkage : Align with transition-state analog theory, where the amidine group mimics enzymatic intermediates .

- Experimental Design :

Perform kinetic assays (e.g., Michaelis-Menten plots) to measure inhibition constants ().

Use molecular docking simulations to predict binding affinities against target enzymes (e.g., serine proteases) .

Validate hypotheses via site-directed mutagenesis of active-site residues .

Methodological Best Practices

- Literature Review : Prioritize primary sources (e.g., journals, patents) over vendor databases to avoid biased data .

- Reproducibility : Document all experimental parameters (e.g., stirring rates, drying times) to enable replication .

- Data Analysis : Use error propagation models in lab reports to quantify uncertainties in yield/purity calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.